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Introduction to LLO (91-99) Peptide and its Role in Anti-
Tumor Immunity
The listeriolysin O (LLO) 91-99 peptide (Sequence: GYKDGNEYI) is an immunodominant

epitope derived from the pore-forming toxin listeriolysin O of the intracellular bacterium Listeria

monocytogenes.[1][2] This peptide is presented by the MHC class I molecule H-2Kd and elicits

a potent CD8+ T cell response.[1][3] The robust immunogenicity of the LLO (91-99) peptide

has been harnessed for the development of novel anti-tumor immunotherapies.[1][4] When

utilized in cancer vaccines, the LLO (91-99) peptide can stimulate strong cytotoxic T

lymphocyte (CTL) responses, which are crucial for recognizing and eliminating cancer cells.[4]

[5] Studies have demonstrated its efficacy in various cancer models, including melanoma and

bladder cancer, both as a standalone therapy and in combination with other immunotherapies

like checkpoint inhibitors.[6][7][8] The peptide's ability to act as a powerful adjuvant and to

induce a Th1-biased immune response makes it a promising candidate for cancer vaccine

development.[6][9]

Key Applications and Findings
The LLO (91-99) peptide has been incorporated into several vaccine platforms to enhance

anti-tumor immunity.

Dendritic Cell (DC) Based Vaccines:
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Dendritic cells are potent antigen-presenting cells (APCs) that can be loaded ex vivo with

tumor-associated antigens to create personalized cancer vaccines. Loading DCs with the LLO
(91-99) peptide has been shown to induce robust anti-tumor responses.[4][6] These DC-

LLO(91-99) vaccines have demonstrated exceptional antineoplastic activity in pre-clinical

models of metastatic melanoma, leading to a significant reduction in tumor size, prevention of

lung metastasis, and enhanced survival.[4][6] The mechanism of action involves the expansion

of LLO(91-99)-specific CD8+ T cells, which in turn helps in the expansion of melanoma-specific

CD8+ T cells, leading to an increase in tumor-infiltrating lymphocytes with a cytotoxic

phenotype.[4][6] Furthermore, these vaccines can revert immune tolerance by decreasing the

population of regulatory T cells (Tregs) within the tumor microenvironment.[4][6]

Gold Nanoparticle (GNP) Based Vaccines:

To improve the delivery and efficacy of the LLO (91-99) peptide, nanotechnology-based

platforms have been developed. Gold glyconanoparticles coupled to the LLO (91-99) peptide

(GNP-LLO(91-99)) have emerged as a promising approach.[7][9][10] These nanovaccines

have shown dual anti-tumor activities by inhibiting tumor growth and migration, and by acting

as an adjuvant to recruit and activate DCs.[9][11] In pre-clinical models of melanoma and

bladder cancer, a single dose of GNP-LLO(91-99) nanovaccines significantly reduced the

tumor burden.[7] The nanovaccine promotes a Th1-type immune response, increases the

infiltration of CD4+ and CD8+ T cells into the tumor, and reduces the levels of

immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and Tregs.[7][12]

Combination Therapies:

The efficacy of LLO (91-99) peptide-based vaccines can be further enhanced when used in

combination with other immunotherapies, such as immune checkpoint inhibitors.[8] Studies

have shown that GNP-LLO(91-99) nanovaccines synergize with anti-PD-1 and anti-CTLA-4

antibodies, leading to complete tumor regression and improved survival rates in melanoma

models.[8][10] This combination therapy not only potentiates the anti-tumor immune response

but also helps in overcoming the resistance to checkpoint inhibitors.

Summary of Immunological Responses
The anti-tumor effects of LLO (91-99) peptide-based immunotherapies are mediated by a

multifaceted immune response:
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Activation of Innate Immunity: LLO (91-99) containing vaccines activate DCs, leading to their

maturation and enhanced antigen presentation capabilities, characterized by the

upregulation of MHC class I and II molecules and co-stimulatory molecules like CD86.[6][7]

Induction of Potent T Cell Responses: A hallmark of LLO (91-99) based vaccines is the

induction of a strong, antigen-specific CD8+ T cell response, leading to the generation of

cytotoxic T lymphocytes that can directly kill tumor cells.[4][5]

Modulation of the Tumor Microenvironment: These therapies can alter the

immunosuppressive tumor microenvironment by reducing the infiltration of Tregs and

MDSCs, while increasing the presence of effector T cells.[7][10][12]

Th1-Biased Cytokine Production: The immune response is skewed towards a Th1

phenotype, with increased production of pro-inflammatory cytokines such as IFN-γ and IL-

12, which are crucial for anti-tumor immunity.[6][7]

Quantitative Data Summary
Table 1: Efficacy of LLO (91-99) Peptide-Based
Therapies in Pre-clinical Tumor Models

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 16 Tech Support

https://www.benchchem.com/product/b15565892?utm_src=pdf-body
https://www.oncotarget.com/article/7806/text/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9140107/
https://www.benchchem.com/product/b15565892?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4941355/
https://journals.asm.org/doi/10.1128/iai.71.4.1748-1754.2003
https://pmc.ncbi.nlm.nih.gov/articles/PMC9140107/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2021.642316/full
https://auo.asmepress.com/articles/new-53-542.html
https://www.oncotarget.com/article/7806/text/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9140107/
https://www.benchchem.com/product/b15565892?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15565892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Therapy Tumor Model
Key Efficacy
Metrics

Outcome Reference

DC-LLO(91-99)

Vaccine

B16OVA

Melanoma

Tumor Size

Reduction,

Metastasis

Prevention,

Survival

Clear reduction

of metastatic

melanoma size

and adhesion,

prevention of

lung metastasis,

enhanced

survival.

[4][6]

GNP-LLO(91-99)

Nanovaccine

MB-49 Bladder

Cancer

Tumor Burden

Reduction

A single dose

reduced tumor

burden 4.7-fold.

[7]

GNP-LLO(91-99)

Nanovaccine

B16.F10

Melanoma

Tumor Volume

Reduction

A single dose

reduced tumor

volume 5-fold.

[7]

GNP-LLO(91-99)

+ anti-PD-1

B16OVA

Melanoma

Tumor

Remission,

Survival Rate

Combination

therapy resulted

in complete

tumor remission

and 100%

survival rate.

GNP-LLO(91-99)

+ anti-CTLA-4

B16OVA

Melanoma

Tumor

Regression,

Survival Rate

Combination had

a benefit on

tumor regression

and resulted in

an 85% survival

rate at 23 days.

Table 2: Immunomodulatory Effects of LLO (91-99)
Peptide-Based Vaccines on Immune Cell Populations
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Therapy Model System
Immune Cell
Population

Change Reference

DC-LLO(91-99)

Vaccine

B16OVA

Melanoma Model

CD4+CD25high

Regulatory T

cells (Tregs)

Decrease [4][6]

DC-LLO(91-99)

Vaccine

B16OVA

Melanoma Model

Tumor-Infiltrating

Lymphocytes

(Cytotoxic

Phenotype)

High numbers [4][6]

GNP-LLO(91-99)

Nanovaccine

Bladder Cancer

Model

CD4+ and CD8+

T cells, B cells,

Dendritic Cells

(in tumor)

Increased

percentages
[7]

GNP-LLO(91-99)

Nanovaccine

Bladder Cancer

Model

Myeloid-Derived

Suppressor Cells

(MDSC) and

Tregs (in tumor)

Reduced levels [7]

DC-LLO(91-99)

Vaccine

B16OVA

Melanoma Model

NK cells (CD3-

CD49b+),

CD8α+ DCs,

CD11b+

Macrophages (in

spleen)

High

percentages
[4][6]

Table 3: Cytokine Responses Induced by LLO (91-99)
Peptide-Based Immunotherapies
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Therapy
Model
System/Cell
Type

Cytokine Change Reference

DC-LLO(91-99)

Vaccine

B16OVA

Melanoma Model
IFN-γ, IL-12 High levels [6]

GNP-LLO(91-99)

Nanovaccine

Human

Monocyte-

Derived Dendritic

Cells (MoDCs)

IL-12p70, TNF-α

High levels

released,

promoting a Th1

cytokine pattern.

[13]

LLO(91-99)

Minigene-

Transduced DCs

Murine Model (in

vivo)
IFN-γ

Significantly

higher levels

produced by

splenocytes

upon peptide

stimulation.

[5]

GNP-GAPDH(1-

22) and GNP-

LLO(91-99)

Nanovaccines

Murine Microglia IL-6
Significantly

reduced
[14]

Experimental Protocols
Protocol 1: Preparation of Dendritic Cells Loaded with
LLO (91-99) Peptide (DC-LLO(91-99))
This protocol is adapted from studies using DC-based vaccines for melanoma.[4][6]

Isolation of Bone Marrow Precursors:

Euthanize BALB/c mice and isolate femur and tibia from the hind legs.

Flush the bone marrow from the bones using a syringe with RPMI-1640 medium.

Create a single-cell suspension by passing the bone marrow through a cell strainer.
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Differentiation of Dendritic Cells:

Culture the bone marrow cells in RPMI-1640 medium supplemented with 10% fetal bovine

serum, 20 ng/mL GM-CSF, and 20 ng/mL IL-4.

Incubate the cells at 37°C in a 5% CO2 incubator.

On day 3, replace half of the medium with fresh medium containing cytokines.

On day 6, harvest the non-adherent and loosely adherent cells, which are immature DCs.

Peptide Loading and Maturation of DCs:

Resuspend the immature DCs at a concentration of 1 x 106 cells/mL.

Add the LLO (91-99) peptide to the cell suspension at a final concentration of 10 µg/mL.

Incubate for 2 hours at 37°C to allow for peptide loading.

Induce DC maturation by adding a maturation stimulus, such as 1 µg/mL of

lipopolysaccharide (LPS), and incubate for another 18-24 hours.

Harvesting and Preparation for Vaccination:

Harvest the mature, peptide-loaded DCs.

Wash the cells three times with sterile phosphate-buffered saline (PBS).

Resuspend the cells in sterile PBS at the desired concentration for injection (e.g., 1 x 106

cells in 100 µL for intravenous injection).

Protocol 2: In Vivo Murine Melanoma Model for Testing
LLO (91-99) Based Vaccines
This protocol is based on studies using the B16OVA melanoma model.[4][6]

Cell Line and Animal Strain:
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Use the B16OVA murine melanoma cell line, which expresses chicken ovalbumin.

Use C57BL/6 mice (6-8 weeks old).

Vaccination Schedule:

Administer a single dose of the DC-LLO(91-99) vaccine (e.g., 1 x 106 cells) intravenously

into the tail vein of the mice.

Allow 7 days for the immune response to develop.

Tumor Challenge:

After 7 days of vaccination, subcutaneously transplant 1 x 105 B16OVA melanoma cells

into the flank of the mice.

Monitoring and Endpoint:

Monitor tumor growth every 2-3 days by measuring the tumor dimensions with a caliper.

Calculate tumor volume using the formula: (length x width2) / 2.

Monitor the survival of the mice.

At the end of the experiment (e.g., day 14 post-tumor transplantation), euthanize the mice

and harvest tumors, spleens, and lungs for further analysis (e.g., flow cytometry,

histology).

Protocol 3: Preparation of Gold Glyconanoparticles
Coupled to LLO (91-99) Peptide (GNP-LLO(91-99))
This protocol is a generalized representation based on the description of GNP-LLO(91-99)

nanovaccines.[7][8][9]

Synthesis of Gold Nanoparticles (GNPs):

Synthesize GNPs of a controlled size (e.g., 2-5 nm) using a standard citrate reduction

method or other established protocols.
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Functionalization of GNPs:

Functionalize the surface of the GNPs with a linker molecule that can bind to both the

peptide and a glycan ligand (e.g., β-D-glucose). This often involves thiol chemistry for

binding to the gold surface.

Coupling of LLO (91-99) Peptide and Glycan:

Conjugate the LLO (91-99) peptide and the glycan (e.g., β-D-glucose) to the

functionalized GNPs. The peptide can be synthesized with a terminal cysteine for covalent

attachment to the GNP surface.

Purification and Characterization:

Purify the GNP-LLO(91-99) conjugates from unreacted components using methods like

centrifugation or dialysis.

Characterize the nanovaccines for size, charge, peptide loading efficiency, and stability

using techniques such as dynamic light scattering (DLS), zeta potential measurement, and

transmission electron microscopy (TEM).

Preparation for In Vivo Administration:

Resuspend the purified GNP-LLO(91-99) nanovaccines in a sterile, biocompatible buffer

(e.g., PBS) at the desired concentration (e.g., 50 µ g/mouse for intravenous injection).

Protocol 4: IFN-γ ELISPOT Assay for Antigen-Specific T
Cell Responses
This protocol is a standard method for detecting cytokine-secreting cells.[15][16][17]

Plate Preparation:

Coat a 96-well ELISPOT plate with an anti-mouse IFN-γ capture antibody overnight at

4°C.

Wash the plate with sterile PBS to remove unbound antibody.
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Block the plate with RPMI-1640 medium containing 10% FBS for 2 hours at room

temperature.

Cell Plating and Stimulation:

Prepare a single-cell suspension of splenocytes from immunized mice.

Add 2 x 105 to 5 x 105 splenocytes per well.

Stimulate the cells by adding the LLO (91-99) peptide at a final concentration of 1-10

µg/mL.

Include a positive control (e.g., Concanavalin A) and a negative control (no peptide).

Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

Detection of IFN-γ Secretion:

Wash the plate to remove the cells.

Add a biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room

temperature.

Wash the plate and add streptavidin-alkaline phosphatase (ALP) conjugate. Incubate for 1

hour at room temperature.

Wash the plate and add the substrate solution (e.g., BCIP/NBT) to develop the spots.

Analysis:

Stop the reaction by washing with water once the spots are visible.

Allow the plate to dry completely.

Count the spots in each well using an automated ELISPOT reader. Each spot represents a

single IFN-γ-secreting cell.
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Diagram 1: Proposed Mechanism of DC-LLO(91-99)
Vaccine in Anti-Tumor Immunity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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